molecular formula C6H9Cl2NS B7549373 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride

2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride

Cat. No.: B7549373
M. Wt: 198.11 g/mol
InChI Key: DHDFJTVJZZJIPB-UHFFFAOYSA-N
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Description

2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride is a substituted thiophene derivative featuring a chlorine atom at the 2-position of the thiophene ring and an ethanamine group at the 3-position. The chlorine substituent enhances lipophilicity and may influence electronic properties, while the ethanamine moiety provides a site for hydrogen bonding or ionic interactions.

Properties

IUPAC Name

2-(2-chlorothiophen-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c7-6-5(1-3-8)2-4-9-6;/h2,4H,1,3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDFJTVJZZJIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride typically involves the chlorination of thiophene derivatives followed by amination. One common method includes the following steps:

    Chlorination: Thiophene is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to produce 2-chlorothiophene.

    Amination: The 2-chlorothiophene is then reacted with ethylenediamine under controlled conditions to yield 2-(2-Chlorothiophen-3-yl)ethanamine.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, sulfide derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Materials Science: The compound is used in the development of conductive polymers and other advanced materials.

    Biological Research: It serves as a tool compound in studies involving thiophene derivatives and their biological activities.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight CAS Number Key Differences vs. Target Compound Reference
2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride Cl at thiophene-2, ethanamine at thiophene-3 Not explicitly provided Not explicitly provided Reference compound for comparison N/A
(3-Chlorothiophen-2-yl)methanamine hydrochloride Cl at thiophene-3, methanamine (shorter chain) at thiophene-2 184.09 g/mol 643088-03-3 Shorter amine chain; Cl and amine positions reversed
2-(Benzo[b]thiophen-3-yl)ethanamine hydrochloride Benzo-fused thiophene, ethanamine at position 3 Not explicitly provided 22945-49-9 Larger aromatic system (benzothiophene)
Tryptamine hydrochloride Indole ring instead of thiophene 196.66 g/mol 343-94-8 Indole core with NH group; antiplasmodial activity
2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride Chlorophenyl + thiomorpholine substituents Not explicitly provided CTK7E2749 (Synonym) Bulky thiomorpholine group; phenyl instead of thiophene

Physicochemical Properties

  • Lipophilicity: The chlorine atom in 2-(2-chlorothiophen-3-yl)ethanamine hydrochloride increases logP compared to non-halogenated analogs, enhancing membrane permeability.
  • Solubility : The hydrochloride salt improves aqueous solubility relative to freebase forms, similar to diphenhydramine hydrochloride (logP ~3.5; water solubility ~50 mg/mL) .
  • Stability : Thiophene rings are less prone to oxidation than benzene but may undergo electrophilic substitution at the 5-position due to chlorine’s directing effects.

Biological Activity

2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound features a chlorothiophene ring structure, which is known to influence its reactivity and interaction with biological targets. The presence of the chlorine atom on the thiophene ring enhances its pharmacological profile by modulating its lipophilicity and electronic properties.

Antimicrobial Activity

Research indicates that 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (μM)
MCF-75.4
A5498.2

The biological activity of 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. It may bind to active sites on enzymes or receptors, altering their function and leading to downstream effects such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of various thiophene derivatives, including 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested, particularly against resistant strains of Staphylococcus aureus .
  • Anticancer Activity Assessment : In another study focusing on anticancer properties, 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride was shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study highlighted the compound's potential as a lead for developing new anticancer agents .

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